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molecular formula C10H10ClNO2 B2392410 2-chloro-N-(2-oxo-2-phenylethyl)acetamide CAS No. 65385-18-4

2-chloro-N-(2-oxo-2-phenylethyl)acetamide

Cat. No. B2392410
M. Wt: 211.65
InChI Key: FQSDPNWLPHANMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04123529

Procedure details

N-Phenacyl chloroacetamide (22.6 g; 0.107 mole) was mixed with polyphosphoric acid (200 g) and the mass heated with stirring for 30 minutes at 150° C. The hot liquid was then poured with vigorous stirring into water (800 ml). The mixture so formed was extracted with 3 × 100 ml chloroform, the extracts washed by shaking with water and dried over magnesium sulphate. The CHCl3 was evaporated off and the remaining oil extracted with 400 ml boiling 60°-80°0 C. petroleum ether. The resultant solution was treated with decolourising charcoal to remove tarry matter and evaporated, giving a pale yellow oil which crystallized rapidly. Yield 18.8 g (91%) m.p. 70°-1° C.
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:10][C:11](=[O:14])[CH2:12][Cl:13])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O>O>[Cl:13][CH2:12][C:11]1[O:14][C:2]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:1][N:10]=1

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)NC(CCl)=O
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Smiles
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mass heated
ADDITION
Type
ADDITION
Details
The hot liquid was then poured
CUSTOM
Type
CUSTOM
Details
The mixture so formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with 3 × 100 ml chloroform
WASH
Type
WASH
Details
the extracts washed
STIRRING
Type
STIRRING
Details
by shaking with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The CHCl3 was evaporated off
EXTRACTION
Type
EXTRACTION
Details
the remaining oil extracted with 400 ml
CUSTOM
Type
CUSTOM
Details
boiling 60°
ADDITION
Type
ADDITION
Details
The resultant solution was treated with decolourising charcoal
CUSTOM
Type
CUSTOM
Details
to remove tarry matter
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
giving a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallized rapidly

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClCC=1OC(=CN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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